2-(2-ISOBUTOXYETHOXY)ETHANOL

Description

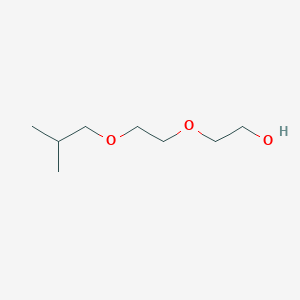

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-methylpropoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-8(2)7-11-6-5-10-4-3-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTIFIMHZHDNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066438 | |

| Record name | 2-(2-(2-Methylpropoxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18912-80-6 | |

| Record name | Diethylene glycol monoisobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18912-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-(2-methylpropoxy)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018912806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-(2-methylpropoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-(2-Methylpropoxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-methylpropoxy)ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-isobutoxyethoxy)ethanol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(2-Isobutoxyethoxy)ethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior, ensuring a deeper understanding of its properties and applications.

Molecular Identity and Structural Elucidation

This compound, identified by CAS Number 18912-80-6, is a glycol ether solvent.[1][2][][4] Its molecular structure consists of an isobutyl group linked via an ether bond to a diethylene glycol backbone, terminating in a primary hydroxyl group. This unique combination of an alkyl group, ether linkages, and a hydroxyl group dictates its physicochemical properties and solvent characteristics.

The ether linkages provide chemical stability and excellent solvency for a range of substances, while the terminal hydroxyl group imparts hydrophilicity and serves as a site for potential chemical reactions. The branched isobutyl group influences its viscosity and boiling point compared to its straight-chain isomers.

Key Identifiers:

-

IUPAC Name: 2-[2-(2-methylpropoxy)ethoxy]ethanol[]

-

Molecular Formula: C8H18O3[1][]

-

Molecular Weight: 162.23 g/mol [1][]

-

SMILES: CC(C)COCCOCCO[1][]

-

InChI Key: YJTIFIMHZHDNQZ-UHFFFAOYSA-N[1][]

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

The utility of a solvent in a research or formulation setting is fundamentally governed by its physical properties. These parameters influence everything from evaporation rates and viscosity to thermal stability and solvent-solute interactions. Below is a summary of key physicochemical data for a related and well-documented isomer, 2-(2-butoxyethoxy)ethanol (CAS 112-34-5), which provides a strong reference point for understanding the expected properties of this compound.

| Property | Value | Unit | Source |

| Molecular Weight | 162.23 | g/mol | [1][5] |

| Normal Boiling Point | ~231 - 232 | °C | [6] |

| Melting Point | ~ -68 | °C | [6] |

| Flash Point | ~ 100 | °C | [6] |

| Density | ~ 0.933 - 0.967 | g/cm³ at 25°C | [6] |

| Dynamic Viscosity | ~ 0.688 | cP at 25°C | [6] |

| Octanol/Water Partition Coeff. (logP) | 0.668 - 1.0 | [1] |

Causality Insight: The high boiling point and low volatility are direct consequences of the molecule's relatively high molecular weight and the hydrogen bonding capability of the terminal hydroxyl group.[] This makes it an ideal solvent for processes requiring stable temperature control and minimal evaporative loss. The logP value indicates a balanced lipophilic and hydrophilic character, making it a versatile solvent for a wide range of compounds.[7]

Solubility Profile

The dual functionality of ether and alcohol groups within a single molecule confers upon this compound the properties of a powerful mutual solvent. It is miscible with water and a wide array of organic solvents.[7]

-

In Water: The multiple ether oxygens and the terminal hydroxyl group can form hydrogen bonds with water, rendering it soluble.

-

In Organic Solvents: The isobutyl group and the ethylene glycol backbone provide sufficient nonpolar character to allow miscibility with many organic solvents, including alcohols, ketones, and hydrocarbons.

This amphiphilic nature is particularly advantageous in drug formulation, where it can act as a co-solvent to bridge the solubility gap between an aqueous vehicle and a poorly water-soluble active pharmaceutical ingredient (API). In drug development, leveraging such a solvent can be critical for creating stable liquid formulations or for use in purification processes.[8]

Stability and Reactivity

Understanding a chemical's stability and reactivity is paramount for safe storage and handling, and for predicting potential incompatibilities in complex formulations.

-

Chemical Stability: Under standard ambient conditions (room temperature and pressure), the product is chemically stable.[9][10]

-

Conditions to Avoid: Strong heating should be avoided as it can lead to thermal decomposition and the release of irritating gases and vapors, such as carbon monoxide.[9] Intense heating can also lead to the formation of explosive mixtures with air.

-

Peroxide Formation: A critical consideration for glycol ethers is their potential to form explosive peroxides upon prolonged exposure to air and light. While not explicitly detailed for this specific isomer in the provided results, it is a known hazard for this chemical class. Therefore, containers should be kept tightly sealed and stored away from direct sunlight.

-

Incompatible Materials: Information on specific incompatible materials is limited, but as a general principle for glycol ethers, contact with strong oxidizing agents should be avoided.

Self-Validating Protocol Insight: To mitigate the risk of peroxide formation, a prudent laboratory protocol involves dating containers upon opening and periodically testing for the presence of peroxides, especially before any distillation or heating process. This self-validating step ensures that a potentially hazardous condition is identified and managed before it can escalate.

Safety, Handling, and Toxicology

A rigorous approach to safety is non-negotiable. The following information is synthesized from safety data sheets and toxicological assessments of closely related glycol ethers.

Toxicological Summary

This compound and its isomers are generally considered to have low acute toxicity.[11] However, they can cause serious eye irritation.[12] Prolonged or repeated skin contact may lead to irritation and dermatitis due to the degreasing properties of the solvent. The primary route of concern in an occupational setting is inhalation of vapors and direct contact with the eyes and skin.

Safe Handling Protocol

This protocol outlines a systematic approach to handling this compound in a laboratory setting.

Step 1: Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate aerosols or vapors, use a certified chemical fume hood.[12][13]

-

Eye Protection: Wear chemical safety goggles or a face shield to prevent eye contact.[12] An eye-wash station should be readily accessible.[12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[9][12]

-

Respiratory Protection: If ventilation is inadequate or if working with large quantities, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[13]

Step 2: Handling and Storage

-

Grounding: Take precautionary measures against static discharge, which could ignite organic vapors.[12]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep the container tightly closed when not in use.[9][12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][14]

Step 3: Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[12][13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12][13]

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[12][13]

-

Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[13]

Caption: A systematic workflow for the safe laboratory handling of chemicals.

Relevance and Application in Drug Development

While primarily known as an industrial solvent, the properties of this compound make it a candidate for specific applications in the pharmaceutical sciences.

-

Formulation Excipient: Its excellent solvency and low volatility are highly desirable for developing liquid and semi-solid formulations, particularly for APIs with poor water solubility.[][8] It can enhance drug solubilization, potentially improving bioavailability in oral or topical delivery systems.[8]

-

Metabolic Considerations: The terminal primary alcohol group is a potential site for metabolism. In a biological system, it could be a substrate for enzymes like alcohol dehydrogenases (ADHs), which are known to metabolize a variety of alcohol-containing drugs and xenobiotics.[15] Researchers must consider this metabolic pathway when using it as an excipient, as the rate of metabolism could influence the formulation's stability and pharmacokinetic profile.

-

Synthesis and Purification: As a high-boiling point solvent, it can be used as a reaction medium for chemical syntheses that require elevated temperatures. Its unique solubility profile also makes it useful in extraction and purification processes, such as recrystallization, where it can help separate compounds with different polarities.

References

-

Chemical Properties of this compound (CAS 18912-80-6). (n.d.). Cheméo. Retrieved from [Link]

-

Thermophysical Properties of 2-(2-butoxyethoxy)ethanol. (n.d.). Chemcasts. Retrieved from [Link]

-

Chemical Properties of Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5). (n.d.). Cheméo. Retrieved from [Link]

-

Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

-

SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. (n.d.). Integra Chemical Company. Retrieved from [Link]

-

Safety Data Sheet according to (EC) No 1907/2006. (2011, March 14). Farnell. Retrieved from [Link]

-

Ethanol, 2-(2-butoxyethoxy)-, reaction products with 1,1'-methylenebis[4-isocyanatobenzene]. (n.d.). US EPA. Retrieved from [Link]

-

Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. (2013, May 17). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

-

CID 25104213 | C16H36O6. (n.d.). PubChem. Retrieved from [Link]

-

2-Butoxyethanol. (n.d.). Wikipedia. Retrieved from [Link]

-

Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). (n.d.). Cheméo. Retrieved from [Link]

-

Compound 526896: 2-(2-Isopentoxyethoxy)ethanol. (2025, September 5). Data.gov. Retrieved from [Link]

-

CAS NO. 18912-80-6 | this compound. (n.d.). Local Pharma Guide. Retrieved from [Link]

- Di, L. (2021).

-

Applications of Ethanol in Various Industries Fuel Pharmaceuticals and Beyond. (2025, March 20). Chemical & Engineering News. Retrieved from [Link]

- Dahan, A., & Miller, J. M. (2024). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. International Journal of Pharmaceutics, 651, 123893.

Sources

- 1. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [wap.guidechem.com]

- 4. CAS NO. 18912-80-6 | this compound | C8H18O3 [localpharmaguide.com]

- 5. Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chem-casts.com [chem-casts.com]

- 7. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 8. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. farnell.com [farnell.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. integraclear.com [integraclear.com]

- 14. chemos.de [chemos.de]

- 15. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-isobutoxyethoxy)ethanol (CAS 18912-80-6)

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-(2-isobutoxyethoxy)ethanol, a glycol ether with the CAS number 18912-80-6. As a specific isomer within the broader family of ethylene glycol ethers, its properties and applications are of interest to researchers in materials science, chemical synthesis, and formulation development.

It is critical to note that publicly available, peer-reviewed data specifically for the this compound isomer is limited. It is a structural isomer of the extensively studied and widely used 2-(2-butoxyethoxy)ethanol (DEGBE, CAS: 112-34-5). Therefore, this guide synthesizes the known data for CAS 18912-80-6 with predictive analysis and expert-driven comparative insights drawn from its n-butyl isomer to provide a scientifically grounded and practical resource for professionals in the field.

Part 1: Molecular Identity and Physicochemical Characteristics

The fundamental identity of a chemical substance is defined by its structure and resulting physical properties. These parameters govern its behavior in various systems, from solubility and volatility to its interaction with biological membranes.

Chemical Identification

A precise understanding of the molecule's structure is the foundation of all further analysis.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 18912-80-6 | [1][][3] |

| Molecular Formula | C₈H₁₈O₃ | [1][][3] |

| Molecular Weight | 162.23 g/mol | [][3][4] |

| InChI Key | YJTIFIMHZHDNQZ-UHFFFAOYSA-N | [][3] |

| Canonical SMILES | CC(C)COCCOCCO | [][4] |

| Synonyms | 2-(2-(2-methylpropoxy)ethoxy)ethanol | [1][4] |

Molecular Structure

The structure features a primary alcohol, two ether linkages, and a branched isobutyl group, making it an amphiphilic molecule.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The combination of ether and alcohol functionalities results in a solvent with moderate volatility and good solvency for a range of substances.

| Property | Value | Unit | Source / Method |

| Density | 0.947 | g/cm³ | [1] |

| Boiling Point | 229.9 (at 760 mmHg) | °C | [1] |

| Flash Point | 92.8 | °C | [1] |

| Vapor Pressure | 0.013 (at 25 °C) | mmHg | [1] |

| Refractive Index | 1.428 | - | [1] |

| logP (Octanol/Water) | 0.668 | - | [4] (Calculated) |

| Enthalpy of Vaporization | 54.51 | kJ/mol | [4] (Calculated) |

| Water Solubility (log) | -0.37 | mol/L | [4] (Calculated) |

Part 2: Proposed Synthesis Pathway

While specific industrial synthesis protocols for this compound are not publicly detailed, a logical and established route for producing such glycol ethers is the sequential ethoxylation of the parent alcohol. This process involves the reaction of an alcohol with ethylene oxide under catalytic conditions.

The proposed synthesis workflow begins with isobutanol, which is reacted with two equivalents of ethylene oxide. This reaction is typically catalyzed by a base (e.g., sodium hydroxide) or a Lewis acid.

Experimental Protocol: Theoretical Synthesis

-

Reactor Preparation: A stainless-steel autoclave reactor is charged with isobutanol and a catalytic amount of a strong base (e.g., sodium methoxide). The reactor is sealed and purged with inert gas (e.g., nitrogen) to remove oxygen.

-

Initiation: The reactor is heated to the target temperature (typically 120-160 °C).

-

Ethoxylation: Ethylene oxide is carefully fed into the reactor below the liquid surface. The reaction is highly exothermic and requires precise control of temperature and pressure to prevent runaway reactions and ensure a narrow distribution of ethoxymers.

-

Reaction Monitoring: The reaction progress is monitored by measuring the consumption of ethylene oxide and analyzing aliquots via gas chromatography (GC) to determine the distribution of products (mono-, di-, tri-ethoxylates).

-

Termination & Neutralization: Once the desired degree of ethoxylation is achieved, the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).

-

Purification: The crude product is purified via vacuum distillation to separate the target this compound from unreacted isobutanol, lower and higher ethoxylates, and catalyst salts.

Caption: Proposed workflow for the synthesis of this compound.

Part 3: Predicted Spectroscopic Profile

No public, experimentally-derived spectra for this compound are available. However, based on its functional groups, a detailed spectroscopic profile can be predicted. This is an essential tool for analytical chemists aiming to identify or quantify this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features from the alcohol and ether groups.

-

O-H Stretch: A very strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of a hydrogen-bonded primary alcohol.[5]

-

C-H Stretch: Multiple sharp peaks between 3000-2850 cm⁻¹ corresponding to the sp³ C-H bonds of the isobutyl and ethylene groups.

-

C-O Stretch: A strong, prominent absorption band is predicted around 1100-1050 cm⁻¹, arising from the C-O stretching vibrations of the primary alcohol and the ether linkages.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a definitive map of the proton environment.

-

-OH Proton: A singlet (or broad singlet) whose chemical shift is highly dependent on concentration and solvent (typically δ 1.5-4.0 ppm).[5] A D₂O shake experiment would confirm its identity by causing the peak to disappear.[5]

-

-OCH₂CH₂OH: The two methylene groups adjacent to the alcohol will appear as triplets around δ 3.5-3.8 ppm.

-

-OCH₂CH₂O-: The central ethoxy group protons will likely appear as a multiplet around δ 3.6 ppm.

-

-OCH₂(isobutyl): The methylene protons of the isobutyl group attached to the ether oxygen will be a doublet around δ 3.4 ppm.

-

-CH(isobutyl): The methine proton of the isobutyl group will be a multiplet (septet or nonet) around δ 1.8-2.0 ppm.

-

-CH₃(isobutyl): The two equivalent methyl groups will appear as a doublet around δ 0.9 ppm.

Mass Spectrometry (MS)

Electron ionization (EI-MS) will likely result in a weak or absent molecular ion (M⁺) peak at m/z 162. The fragmentation pattern is expected to be characteristic of alcohols and ethers.

-

Alpha-Cleavage: The most common fragmentation for ethers involves cleavage of the C-C bond adjacent to the oxygen. This would lead to significant fragments.

-

Loss of Water: A peak corresponding to [M-18]⁺ is expected, which is a common fragmentation pathway for alcohols.[5]

Part 4: Potential Applications & Relevance in Drug Development

Specific, documented applications for this compound are scarce. However, its structural similarity to other commercial glycol ethers allows for an informed discussion of its potential uses.

Industrial Solvent

The primary application for glycol ethers is as a solvent.[] Its amphiphilic nature—possessing both a hydrophobic isobutyl group and hydrophilic ether and alcohol moieties—makes it an excellent candidate for:

-

Coatings and Inks: Acting as a coalescing agent in latex paints or as a solvent in printing inks to control drying time and improve flow.

-

Cleaners and Degreasers: Formulating industrial and household cleaners due to its ability to dissolve both oils and water-soluble soils.

Role in Research and Drug Development

While not documented for use as an active pharmaceutical ingredient (API), its properties are relevant to drug development professionals in other contexts:

-

Pharmaceutical Excipient: Ethanol and related short-chain alcohols are widely used as solvents and preservatives in pharmaceutical preparations.[6][7] Glycol ethers like this one could potentially be investigated as solubility-enabling excipients in topical or oral formulations, although this would require extensive toxicological validation.

-

Synthesis Solvent: Its boiling point and solvency profile may make it a suitable medium for certain chemical reactions during drug discovery and process development, particularly where both polar and non-polar reagents are involved.

Part 5: Toxicological Profile and Metabolic Pathway (Inferred)

Crucial Disclaimer: There is no specific toxicological data available for this compound (CAS 18912-80-6) in reputable databases. The following assessment is based on the well-documented toxicology of its structural isomer, 2-(2-butoxyethoxy)ethanol (DEGBE), and general metabolic principles for primary alcohols. This information is for scientific context only and must not be used for a formal safety assessment.

Comparison with 2-(2-butoxyethoxy)ethanol (DEGBE)

DEGBE is known to cause serious eye irritation.[8][9] It is generally not considered a skin irritant, skin sensitizer, or mutagen.[9] The primary toxicological concern with some shorter-chain glycol ethers like 2-butoxyethanol is hematotoxicity (destruction of red blood cells), which is caused by its metabolite, 2-butoxyacetic acid (BAA).[10][11] While DEGBE can also be metabolized to BAA, its potential for causing these effects is lower.

Proposed Metabolic Pathway

The metabolism of this compound is expected to follow the primary pathway for alcohols in the body: oxidation in the liver.

-

Step 1 (ADH): The primary alcohol group is oxidized by alcohol dehydrogenase (ADH) to form an intermediate aldehyde: 2-(2-isobutoxyethoxy)acetaldehyde. ADH is the primary enzyme family responsible for metabolizing ethanol and other alcohols.[12]

-

Step 2 (ALDH): The aldehyde is rapidly oxidized by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid: 2-(2-isobutoxyethoxy)acetic acid.

-

Excretion: This resulting acid metabolite is expected to be the primary form excreted in the urine.

The key question for toxicity is the biological activity of the 2-(2-isobutoxyethoxy)acetic acid metabolite. Whether the branched isobutyl structure imparts different toxicokinetic or toxicodynamic properties compared to the linear n-butyl structure of BAA is unknown and would require empirical investigation.

Sources

- 1. Page loading... [wap.guidechem.com]

- 3. This compound | CAS: 18912-80-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. coherentmarketinsights.com [coherentmarketinsights.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemos.de [chemos.de]

- 10. researchgate.net [researchgate.net]

- 11. The toxicity of 2-Butoxyethanol_Chemicalbook [chemicalbook.com]

- 12. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-(2-Isobutoxyethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2-(2-isobutoxyethoxy)ethanol (CAS No. 18912-80-6), a glycol ether solvent with applications in various industrial formulations.[] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of its chemical and physical properties, spectroscopic signature, and structural characteristics.

Chemical Identity and Physicochemical Properties

This compound is a colorless to nearly colorless, clear liquid.[2] It is a member of the glycol ether family, characterized by the presence of both ether and alcohol functional groups. The molecular formula is C8H18O3, with a molecular weight of 162.23 g/mol .[][3]

Key Identifiers:

-

IUPAC Name: 2-(2-(2-methylpropoxy)ethoxy)ethanol

-

InChI: InChI=1S/C8H18O3/c1-8(2)7-11-6-5-10-4-3-9/h8-9H,3-7H2,1-2H3[][3]

-

SMILES: CC(C)COCCOCCO[][3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O3 | [][3] |

| Molecular Weight | 162.23 g/mol | [][3] |

| Appearance | Colorless to nearly colorless, clear liquid | [2] |

| Flash Point | 112 °C (Cleveland open test) | [2] |

| Density | 0.943 - 0.949 g/mL (at 20 °C) | [2] |

| Refractive Index | 1.425 - 1.430 (at 20 °C/D) | [2] |

Molecular Structure and Conformation

The molecular structure of this compound consists of an isobutyl group linked via an ether oxygen to an ethoxyethanol moiety. The presence of multiple single bonds allows for significant conformational flexibility. The terminal hydroxyl group and the ether linkages are key features that dictate its physical and chemical behavior, such as its solvent properties and reactivity.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Spectroscopic Characterization (Predicted)

Due to a lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the known structure and data from similar glycol ethers. These predictions are valuable for the identification and characterization of this molecule in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in the isobutyl group and the ethoxyethanol chain.

-

Isobutyl Group: A doublet for the six methyl protons (CH₃) and a multiplet for the methine proton (CH). A doublet for the two methylene protons (CH₂) adjacent to the ether oxygen.

-

Ethoxyethanol Chain: A series of triplets for the methylene protons (CH₂) of the ethoxy and ethanol portions of the chain. A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

-

Distinct peaks are expected for the methyl, methine, and methylene carbons of the isobutyl group.

-

Separate signals are anticipated for each of the four methylene carbons in the ethoxyethanol chain due to their different chemical environments relative to the ether oxygens and the terminal hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.

-

C-O Stretch: Strong absorptions in the fingerprint region, typically between 1050-1150 cm⁻¹, arising from the C-O stretching vibrations of the ether and alcohol functionalities.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 162. Subsequent fragmentation would likely involve cleavage at the ether linkages, leading to characteristic fragment ions.

Synthesis and Reactivity

Synthesis

Glycol ethers are typically synthesized through the reaction of an alcohol with an alkylene oxide. For this compound, the synthesis would involve the reaction of isobutanol with ethylene oxide. This reaction is generally carried out under catalytic conditions. A two-step process is likely:

-

Step 1: Formation of 2-isobutoxyethanol. Isobutanol reacts with one equivalent of ethylene oxide.

-

Step 2: Ethoxylation. The resulting 2-isobutoxyethanol reacts with a second equivalent of ethylene oxide to yield this compound.

Caption: General synthesis pathway for this compound.

Reactivity

The reactivity of this compound is governed by its two primary functional groups: the hydroxyl group and the ether linkages.

-

Hydroxyl Group: The terminal hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids, and oxidation to an aldehyde or carboxylic acid. It can also be deprotonated to form an alkoxide.

-

Ether Linkages: The ether bonds are generally stable but can be cleaved under harsh conditions, such as with strong acids. Glycol ethers may also form peroxides upon exposure to air and light.

Metabolism and Toxicological Considerations

The toxicological properties of glycol ethers can vary depending on their structure. Some glycol ethers are known to have adverse health effects, including reproductive and developmental toxicity. Therefore, appropriate safety precautions should be taken when handling this compound, as detailed in its Safety Data Sheet (SDS).

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

-

Place the sample in the NMR spectrometer for analysis.

Sample Preparation for IR Spectroscopy

-

Place a single drop of neat this compound onto the surface of a salt plate (e.g., KBr or NaCl).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum according to the instrument's operating procedure.

Sample Preparation for Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

The GC will separate the sample from the solvent and any impurities before it enters the mass spectrometer.

-

The mass spectrometer will ionize the sample (typically using electron ionization) and detect the resulting fragments.

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, drawing upon available chemical data and established principles of organic chemistry. While experimental spectroscopic data for this specific compound is limited in the public domain, the predicted data and general characteristics of glycol ethers offer a solid foundation for its identification, handling, and application in a research and development setting. Further experimental studies are warranted to fully elucidate its spectroscopic and metabolic profiles.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 18912-80-6). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25104213, 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (n.d.). Metabolism and excretion of 2-ethoxyethanol in the adult male rat. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Laboratory Handling of 2-(2-Isobutoxyethoxy)ethanol

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 2-(2-isobutoxyethoxy)ethanol (CAS: 18912-80-6) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, the protocols herein are grounded in established safety data and best practices. The primary objective is to mitigate risks by understanding the specific chemical hazards and implementing robust, self-validating safety procedures.

Section 1: Core Hazard Profile and Risk Assessment

A foundational understanding of the specific hazards associated with this compound is critical for developing effective safety protocols. The risk assessment must prioritize its most significant toxicological threat: severe eye damage.

1.1 Primary Hazard: Ocular Corrosivity

The most critical health effect of this compound and its close structural analogs is the risk of serious, potentially irreversible, eye damage.[1][2] It is officially classified as causing serious eye irritation.[2][3] This is not a minor irritation; exposure can lead to inflamed conjunctiva, corneal opacity, and iris damage.[1] Therefore, all handling procedures must be built around the non-negotiable principle of preventing any eye contact.

1.2 Dermal, Inhalation, and Ingestion Hazards

While less severe than the ocular risk, other exposure routes present manageable hazards:

-

Skin Contact : Prolonged or repeated contact may cause mild skin irritation due to the solvent's degreasing properties.[3] The material can be absorbed through the skin.[4][5][6]

-

Inhalation : While the chemical has low volatility, inhaling concentrated vapors or aerosols can cause respiratory tract irritation.[6] Adherence to established occupational exposure limits is essential.

-

Ingestion : The substance has low acute oral toxicity, with a reported LD50 in rats greater than 2000 mg/kg.[1] However, ingestion may lead to gastrointestinal irritation and central nervous system depression.[6]

1.3 Physical and Chemical Properties

Understanding the physicochemical properties is essential for safe storage and handling, particularly concerning its combustible nature.

| Property | Value | Reference |

| CAS Number | 18912-80-6 | [7] |

| Molecular Formula | C₈H₁₈O₃ | [8] |

| Molecular Weight | 162.23 g/mol | [7][8] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | ~231 °C (448 °F) (for butoxy- analog) | [3] |

| Flash Point | ~143°F (61.6°C) (for butoxy- analog) | [4][9] |

| Classification | Class IIIA Combustible Liquid | [4] |

| Solubility | Fully miscible in water | [10] |

1.4 Hazard Classification Summary

| Hazard Category | GHS Classification | Key Precaution |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | Mandatory eye protection |

| Skin Corrosion/Irritation | Not classified, but may cause mild irritation | Wear appropriate gloves and lab coat |

| Acute Toxicity (Oral, Dermal, Inhalation) | Not classified as acutely toxic | Avoid ingestion, skin contact, and vapor inhalation |

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes systematic risk reduction, with personal protective equipment (PPE) serving as the final barrier.

Caption: The Hierarchy of Controls prioritizes systemic changes over reliance on individual actions.

2.1 Engineering Controls: The First Line of Defense Your primary method for exposure mitigation is to physically separate personnel from the hazard.

-

Ventilation : All procedures involving this compound should be performed in a well-ventilated area.[7] For tasks that may generate vapors or aerosols (e.g., heating, sonicating, vortexing), use of a certified chemical fume hood or a local exhaust system is mandatory.[7]

-

Emergency Equipment : The laboratory must be equipped with readily accessible and fully functional emergency eyewash stations and safety showers.[6][7] The critical nature of the eye hazard makes the immediate availability of an eyewash station paramount.

2.2 Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs) : A detailed, substance-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before working with the chemical.

-

Labeling : All primary and secondary containers must be clearly labeled with the chemical name and appropriate GHS hazard pictograms and statements.

-

Access Control : Restrict access to storage and handling areas to authorized and trained personnel only.

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for robust engineering and administrative controls but is essential as the final protective barrier.

| Task / Condition | Required PPE | Rationale |

| All Handling Operations | • Safety Goggles (ANSI Z87.1 certified)• Nitrile Gloves• Laboratory Coat | Protects against the primary hazard of serious eye irritation.[2][3][7] Prevents incidental skin contact. Protects skin and personal clothing. |

| Splash or Aerosol Potential | • Full-Face Shield (over safety goggles)• Chemical-resistant Apron• Consider double-gloving | Provides an additional layer of protection for the face and eyes. Protects against larger volume splashes. |

| High Vapor Concentration | • NIOSH-approved respirator with organic vapor cartridge | Required only if engineering controls are insufficient to maintain exposure below occupational limits.[6] |

Section 4: Standard Operating Procedures (SOPs)

4.1 General Handling

-

Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower.

-

Don PPE : Put on all required PPE as specified in Section 3.

-

Dispensing : Carefully dispense the required amount of the chemical, minimizing the potential for splashing or aerosol generation. Use non-sparking tools.[11]

-

Container Management : Keep containers tightly sealed when not in use to prevent vapor release.[3][7]

-

Post-Handling : After use, decontaminate the work surface with soap and water. Wash hands and any exposed skin thoroughly with soap and water.[2][7] Do not eat, drink, or smoke in the handling area.[2][7]

4.2 Storage and Incompatibilities

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[6][7]

-

Keep containers tightly closed and physically protected.[6]

-

Segregate from incompatible materials, which include strong oxidizing agents and strong bases.[6]

4.3 Waste Disposal

-

Chemical waste must be collected in a designated, properly labeled, and sealed hazardous waste container.

-

Dispose of all chemical waste, including contaminated materials, in accordance with all local, state, and federal regulations.[3][6]

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

5.1 First Aid Measures

-

Eye Contact : This is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention regardless of the severity of symptoms. [7]

-

Skin Contact : Remove all contaminated clothing.[12] Immediately wash the affected area with soap and plenty of water.[6][7] Seek medical attention if irritation develops or persists.[6]

-

Inhalation : Move the affected person to fresh air immediately.[6][7] If symptoms such as coughing or difficulty breathing occur, seek medical attention.

-

Ingestion : Do NOT induce vomiting.[6][12] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[6][7]

5.2 Spill Response Workflow

The response to a spill depends on its scale and location. All personnel should be trained to differentiate between a minor spill they can handle and a major spill requiring emergency services.

Caption: Emergency spill response workflow for this compound.

Step-by-Step Spill Cleanup Protocol (Minor Spill)

-

Alert & Secure : Notify personnel in the immediate vicinity.[13] Restrict access to the spill area.

-

Protect Yourself : Don appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Contain : Prevent the spill from spreading by surrounding it with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[12][13] Cover drains if necessary.[3]

-

Absorb : Apply the absorbent material, working from the outside edges toward the center.[13]

-

Collect : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[7][14]

-

Decontaminate : Clean the spill area thoroughly with soap and water.[13]

-

Dispose : Label the waste container and arrange for disposal according to institutional and regulatory guidelines.

For any spill that is large, in a poorly ventilated area, or that you are not comfortable cleaning up, evacuate the area and contact your institution's emergency response team immediately.[12][15]

References

-

Human health tier II assessment for Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-. (2013). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

SAFETY DATA SHEET: 2-(2-butoxyethoxy)ethanol. Tensid. [Link]

-

NIOSH Pocket Guide to Chemical Hazards: 2-Butoxyethanol. Centers for Disease Control and Prevention. [Link]

-

Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Chemos GmbH & Co.KG. [Link]

-

Human health tier II assessment for Ethanol, 2-(2-butoxyethoxy)-. (2013). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

Safety Data Sheet according to (EC) No 1907/2006. Farnell. [Link]

-

SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. Integra Chemical Company. [Link]

-

2-(2-butoxietoxi)etanol | C8H18O3 | 112-34-5. Dräger. [Link]

-

Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Spill Control/Emergency Response. Oakland University Environmental Health and Safety. [Link]

-

Substance Details: Ethanol, 2-(2-butoxyethoxy)-, reaction products with 1,1'-methylenebis[4-isocyanatobenzene]. U.S. Environmental Protection Agency (EPA). [Link]

-

Safety Data Sheet. Brillux. [Link]

-

Ethanol - Standard Operating Procedure. University of California, Los Angeles - EH&S. [Link]

-

Hazardous Substance Fact Sheet: 2-Ethoxyethanol. New Jersey Department of Health. [Link]

-

Chemical Properties of this compound (CAS 18912-80-6). Cheméo. [Link]

-

CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

-

2-BUTOXYETHANOL. Occupational Safety and Health Administration (OSHA). [Link]

-

Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]

-

Safety Data Sheet: 2-Butoxy Ethanol. Electron Microscopy Sciences. [Link]

-

Safety Data Sheet. Polo. [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. chemos.de [chemos.de]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol [cdc.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. integraclear.com [integraclear.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 2-BUTOXYETHANOL | Occupational Safety and Health Administration [osha.gov]

- 10. ics-ilva.com [ics-ilva.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. buyat.ppg.com [buyat.ppg.com]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 14. farnell.com [farnell.com]

- 15. ehs.stanford.edu [ehs.stanford.edu]

An In-Depth Technical Guide to the Safe Handling of 2-(2-Isobutoxyethoxy)ethanol

Prepared by: Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the material safety data for 2-(2-isobutoxyethoxy)ethanol (CAS: 18912-80-6). It is intended for researchers, scientists, and professionals in drug development and other technical fields. Due to a lack of extensive, specific toxicological and safety data for this compound, this guide employs a scientifically grounded surrogate approach. Data for its close structural isomer, 2-(2-butoxyethoxy)ethanol (Diethylene Glycol Monobutyl Ether, DEGBE, CAS: 112-34-5), which is well-characterized, is used to infer potential hazards and establish robust safety protocols. This methodology is a standard practice in chemical safety assessment to ensure the highest level of protection when handling novel or less-studied compounds.

Section 1: Chemical Identification and Physicochemical Properties

This compound is a glycol ether solvent utilized in the formulation of paints, inks, and cleaning agents[]. Understanding its identity and physical properties is foundational to its safe handling and application.

1.1 Chemical Identity

| Identifier | This compound | 2-(2-Butoxyethoxy)ethanol (Surrogate) |

| Synonyms | 2-[2-(2-methylpropoxy)ethoxy]ethanol | Diethylene Glycol Monobutyl Ether (DEGBE), Butyl Carbitol, Butyl Diglycol[2][3] |

| CAS Number | 18912-80-6[4] | 112-34-5[2][3] |

| Molecular Formula | C8H18O3[4] | C8H18O3[5] |

| Molecular Weight | 162.23 g/mol [4][6] | 162.23 g/mol [5][7] |

| Chemical Structure | CC(C)COCCOCCO | CCCCOCCOCCO |

1.2 Physicochemical Data (Based on Surrogate DEGBE)

The physical behavior of a substance dictates its potential for exposure and influences the selection of appropriate safety measures. For instance, a low vapor pressure indicates that high concentrations of vapor are not expected at room temperature, reducing the inhalation risk under normal conditions[8].

| Property | Value | Source |

| Physical State | Liquid at 20°C and 101.3 kPa | [9] |

| Appearance | Colorless liquid | [10] |

| Odor | Mild, ether-like | [10] |

| Boiling Point | ~231 °C / 448 °F | |

| Melting Point | ~ -68 °C / -90 °F | [5] |

| Flash Point | ~99 - 100 °C / 210.2 °F (Closed Cup) | [5][11] |

| Density | ~0.967 g/cm³ at 25 °C | |

| Autoignition Temp. | ~225 °C | [5] |

| Water Solubility | Miscible | [9] |

| log Pow (Octanol/Water) | 1.0 at 20°C | [9] |

The high flash point classifies DEGBE as a Class IIIA Combustible Liquid, meaning it is not considered a high fire hazard under standard ambient conditions but can become flammable if heated[10]. The log Pow value of 1.0 indicates that bioaccumulation is not expected[9].

Section 2: Hazard Identification and Toxicological Profile

The toxicological profile is primarily based on data for the surrogate, DEGBE. The primary hazard identified is serious eye irritation [11][12].

2.1 GHS Classification

Based on available data for DEGBE, the substance is classified under the Globally Harmonized System (GHS) as follows:

-

Eye Irritation, Category 2A (H319): Causes serious eye irritation [12].

The signal word associated with this classification is "Warning"[12].

2.2 Summary of Toxicological Endpoints (DEGBE)

The following table summarizes key acute toxicity data. DEGBE exhibits low acute toxicity via oral and dermal routes[2].

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat | Oral | 3,306 - 7,292 mg/kg | [13] |

| LD50 | Mouse | Oral | 2,406 mg/kg | [13] |

| LD50 | Rabbit | Dermal | 2,764 mg/kg | [2][13] |

| LC50 | Rat | Inhalation | >1.5 mg/L (4-hour exposure) | [13] |

-

Skin Irritation: DEGBE is considered slightly irritating to the skin upon prolonged or repeated contact[2]. The substance can defat the skin, potentially leading to dryness or cracking with repeated exposure[14].

-

Eye Irritation: The substance is a moderate to serious eye irritant. Effects observed in animal studies were most severe within the first 24 hours and were reversible within 14 days[2].

-

Respiratory Irritation: While not a primary hazard due to low volatility, inhalation of vapors may cause respiratory irritation, especially at elevated temperatures[8][15].

-

Sensitization: Available data does not indicate that DEGBE is a skin sensitizer[2].

-

Chronic Effects & Organ Toxicity: In repeated-dose studies, very high doses have been associated with effects on the liver, kidneys, and blood parameters[16][17][18]. However, these effects occur at exposure levels far exceeding those expected under normal occupational use. Limiting exposure to prevent irritation is protective against these systemic effects[17].

-

Carcinogenicity & Mutagenicity: The substance is not classified as a carcinogen by IARC, NTP, or OSHA. It has not shown evidence of mutagenicity.

-

Reproductive Toxicity: Studies in rats at doses up to 1000 mg/kg did not show impaired fertility or adverse effects on offspring viability[16].

Section 3: First Aid and Emergency Procedures

Rapid and appropriate first aid is critical to minimizing harm following an exposure. The following protocols are based on established best practices for irritant chemical exposure.

3.1 Emergency Response Workflow

The following diagram outlines the decision-making process for providing first aid after an exposure.

Caption: The Hierarchy of Controls model.

4.2 Exposure Limits (Based on Surrogate DEGBE)

Occupational exposure limits (OELs) are established to protect workers.

| Jurisdiction | Limit Type | Value (ppm) | Value (mg/m³) | Source |

| ACGIH | TWA (Inhalable fraction and vapor) | 10 ppm | - | |

| EU | TWA (8 hr) | 10 ppm | 67.5 mg/m³ | [12] |

| EU | STEL (15 min) | 15 ppm | 101.2 mg/m³ | [12] |

| UK | TWA (8 hr) | 10 ppm | 67.5 mg/m³ | [12] |

| UK | STEL (15 min) | 15 ppm | 101.2 mg/m³ | [12] |

4.3 Standard Operating Procedure (SOP) for Safe Laboratory Handling

This protocol provides a self-validating system for minimizing exposure.

-

Designation of Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, especially when heating or aerosolizing the substance.

-

Pre-Use Checklist:

-

Required Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. Given the classification as a serious eye irritant, standard safety glasses are insufficient.[6][12][15]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).[12][20] Check gloves for integrity before each use.

-

Skin Protection: Wear a lab coat and closed-toe shoes. For tasks with a high risk of splashing, consider additional protective clothing.[20]

-

Respiratory Protection: Not typically required under conditions of adequate ventilation.[15] If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[10][15]

-

-

Handling Procedures:

-

Storage:

-

Spill Response:

-

Waste Disposal: Dispose of waste material in accordance with all local, state, and federal regulations.[15] Do not allow the product to enter drains.[7]

Section 5: Fire Safety and Reactivity

-

Flammability: The substance is a combustible liquid. Vapors are heavier than air and may spread along floors. On intense heating, explosive mixtures with air can form.

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[15][21] Water jet may be ineffective.[12]

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO2).[3][15]

-

Chemical Stability: The product is chemically stable under standard ambient conditions.

-

Conditions to Avoid: Avoid strong heating and exposure to open flames or ignition sources.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[15]

Section 6: Environmental and Disposal Considerations

-

Ecotoxicity: DEGBE is considered to be of low toxicity concern to aquatic organisms.[9] The LC50 for Bluegill sunfish is 1,300 mg/L over 96 hours.

-

Persistence and Degradability: The substance is readily biodegradable, with approximately 85% degradation observed in 28 days in one study.[9]

-

Bioaccumulation: With a log Pow of 1.0, the substance is not expected to bioaccumulate.[9]

-

Mobility in Soil: Due to its high water solubility and low potential for adsorption, it is expected to have high mobility in soil.[9]

-

Disposal: Waste must be disposed of in accordance with national and local regulations. Discharge into the environment should be avoided.

Section 7: Regulatory Status

The regulatory status is based on the surrogate, DEGBE (CAS 112-34-5).

-

TSCA: Listed on the Toxic Substances Control Act (TSCA) inventory.[15]

-

SARA 313: Listed as a glycol ether subject to reporting requirements under SARA Title III, Section 313.[15]

-

EPA Regulations: Tracked under various EPA programs, including the National VOC Emission Standards (40 CFR 59).[22]

References

-

European Commission. (2006). Opinion on diethylene glycol monobutyl ether (DEGBE). [Link]

-

Health Canada. Hazardous substance assessment – Diethylene glycol monobutyl ether (DGBE). Canada.ca. [Link]

-

Santos. (2021, March). DIETHYLENE GLYCOL MONOBUTYL ETHER This dossier on diethylene glycol monobutyl ether (DGBE) presents. [Link]

-

Sitarek, K., et al. (2012). Fertility and developmental toxicity studies of diethylene glycol monobutyl ether (DGBE) in rats. International Journal of Occupational Medicine and Environmental Health. [Link]

-

Chemos GmbH & Co.KG. (2020, November 5). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 18912-80-6). [Link]

-

Pilot Corporation of America. (Date not available). SAFETY DATA SHEET. [Link]

-

Integra Chemical Company. SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol. [Link]

-

Centers for Disease Control and Prevention (CDC). Notices to Readers Availability of NIOSH Criteria Document on Ethylene Glycol Monobutyl Ether and Ethylene Glycol Monobutyl Ether Acetate. [Link]

-

Chemcasts. Thermophysical Properties of 2-(2-butoxyethoxy)ethanol. [Link]

-

U.S. Environmental Protection Agency (EPA). (2009, September 28). Provisional Peer-Reviewed Toxicity Values for Diethylene Glycol Monobutyl Ether. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. [Link]

-

Federal Register. (2011, June 29). Diethylene Glycol Mono Butyl Ether; Exemption From the Requirement of a Tolerance. [Link]

-

Dräger. 2-(2-butoxietoxi)etanol | C8H18O3 | 112-34-5 – Detectors & Protection Equipment. [Link]

-

Farnell. (2011, March 14). Safety Data Sheet according to (EC) No 1907/2006. [Link]

-

U.S. Environmental Protection Agency (EPA). Ethanol, 2-(2-butoxyethoxy)- - Substance Details. [Link]

-

Cheméo. Chemical Properties of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- (CAS 143-22-6). [Link]

-

DGUV. 2-(2-Butoxyethoxy)ethanol - GESTIS-Stoffdatenbank. [Link]

-

Ethanol Emergency Response Coalition. Fire Fighting Foam Principles. [Link]

-

Renewable Fuels Association. Preventing and Controlling Ethanol Fires. [Link]

-

Industrial Fire World. (2011, May 12). Fighting an Ethanol Tank Fire Presents Unique Challenges. [Link]

-

The Training Guide to Ethanol Emergency Response. (2021, December 7). Module 6 - Fire Fighting Foam Principles [Video]. YouTube. [Link]

Sources

- 2. ec.europa.eu [ec.europa.eu]

- 3. fishersci.com [fishersci.com]

- 4. This compound (CAS 18912-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chem-casts.com [chem-casts.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. santos.com [santos.com]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Butoxyethanol [cdc.gov]

- 11. 二乙二醇单丁醚 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemos.de [chemos.de]

- 13. Hazardous substance assessment – Diethylene glycol monobutyl ether (DGBE) - Canada.ca [canada.ca]

- 14. echemi.com [echemi.com]

- 15. integraclear.com [integraclear.com]

- 16. Fertility and developmental toxicity studies of diethylene glycol monobutyl ether (DGBE) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Notices to Readers Availability of NIOSH Criteria Document on Ethylene Glycol Monobutyl Ether and Ethylene Glycol Monobutyl Ether Acetate [cdc.gov]

- 18. Federal Register :: Diethylene Glycol Mono Butyl Ether; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 19. content.oppictures.com [content.oppictures.com]

- 20. farnell.com [farnell.com]

- 21. canr.msu.edu [canr.msu.edu]

- 22. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide on the Solubility of 2-(2-Isobutoxyethoxy)ethanol in Organic Solvents

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of 2-(2-isobutoxyethoxy)ethanol, a versatile glycol ether solvent utilized in formulating products such as paints, cleaners, and inks.[] The effectiveness of this compound is intrinsically linked to its solubility profile across a spectrum of organic solvents. In the absence of extensive direct quantitative data for this compound, this document synthesizes information from structurally analogous glycol ethers and leverages fundamental principles of chemical solubility to provide a predictive overview. Furthermore, a robust experimental protocol is detailed to empower professionals to ascertain precise solubility parameters in their specific solvent systems.

The Fundamental Principles Governing Solubility

The cornerstone of solubility is the principle "like dissolves like," which posits that substances with similar molecular characteristics are likely to be miscible.[2][3] This principle is primarily driven by the interplay of intermolecular forces between the solute and the solvent. The key determinants of solubility include:

-

Polarity : The distribution of electron density within a molecule dictates its polarity. Molecules with a separation of charge (dipole moment) are polar, while those with a balanced distribution are nonpolar. Miscibility is favored when the solute and solvent have comparable polarities.[2][3]

-

Hydrogen Bonding : The capacity of a molecule to donate or accept a hydrogen bond is a critical factor in its interaction with protic solvents like alcohols. This compound, with its terminal hydroxyl group and ether linkages, can function as both a hydrogen bond donor and acceptor, significantly influencing its solubility.

-

Van der Waals Forces : These non-specific attractive forces, including London dispersion forces, are present between all molecules and are particularly significant for the nonpolar portions of a molecule.

Predicted Solubility Profile of this compound

The molecular structure of this compound, featuring both a polar hydroxyl group and ether functionalities, alongside a nonpolar isobutyl group, suggests a broad solubility range. This prediction is substantiated by the known solubility of analogous compounds like 2-butoxyethanol and diethylene glycol monobutyl ether acetate, which are miscible with a wide array of organic solvents.[4][5][6]

Conceptual Framework for Solubility

The following diagram illustrates the key molecular features of this compound and a solvent, and how their respective properties govern the principle of "like dissolves like," ultimately determining solubility.

Caption: Key factors influencing the solubility of this compound.

Predicted Miscibility Across Solvent Classes

The table below provides a predictive summary of the miscibility of this compound with common organic solvent classes, based on the behavior of structurally similar glycol ethers.

| Solvent Class | Representative Solvents | Predicted Miscibility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group on this compound readily forms hydrogen bonds with alcohol solvents, and their overall polarities are well-matched. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | As polar aprotic solvents, ketones can accept hydrogen bonds from the glycol ether's hydroxyl group, leading to favorable interactions. |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Esters possess moderate polarity and can act as hydrogen bond acceptors. Structurally similar glycol ether acetates demonstrate high solubility in esters.[4] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The presence of ether linkages in this compound promotes compatibility with other ether-based solvents. |

| Aromatic Hydrocarbons | Toluene, Xylene | Likely Miscible/Soluble | The nonpolar isobutyl group and carbon backbone of the glycol ether can engage in favorable van der Waals interactions with aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Miscible to Immiscible | The significant polarity imparted by the hydroxyl and ether functionalities may limit miscibility with nonpolar aliphatic hydrocarbons. |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Miscible/Soluble | These solvents have an intermediate polarity that can interact favorably with both the polar and nonpolar regions of the glycol ether molecule. |

Standardized Protocol for Experimental Solubility Determination

For applications demanding high precision, experimental verification of solubility is indispensable. This protocol outlines a systematic approach to determine the miscibility of this compound in a selected organic solvent.

Workflow for Solubility Determination

Caption: A stepwise workflow for the experimental determination of solubility.

Detailed Experimental Methodology

-

Required Materials and Reagents:

-

High-purity this compound

-

Analytical grade organic solvent for testing

-

Calibrated volumetric glassware (pipettes, graduated cylinders)

-

Clear glass vials or test tubes with secure caps

-

Vortex mixer

-

Appropriate Personal Protective Equipment (PPE), including safety glasses

-

-

Experimental Procedure:

-

Solvent Preparation: Accurately dispense a predetermined volume (e.g., 5.0 mL) of the test organic solvent into a clean, dry vial.

-

Initial Solute Introduction: Add a small, precisely measured volume (e.g., 0.1 mL) of this compound to the vial containing the solvent.

-

Homogenization: Securely cap the vial and vortex the mixture for a minimum of 30 seconds to facilitate complete mixing and equilibration.

-

Visual Assessment: Carefully examine the mixture against a well-illuminated background. A homogeneous solution will appear as a single, clear phase, devoid of any cloudiness, phase separation, or droplet formation.[2]

-

Titration with Solute: If the mixture is homogeneous, continue to add small, measured increments of this compound, ensuring thorough mixing and observation after each addition.

-

Identification of Miscibility Limit: This incremental addition is continued until the first sign of immiscibility is observed, or until a target concentration is achieved without phase separation.

-

Data Logging: Meticulously record the cumulative volumes of both the solute and solvent at each step. If a miscibility threshold is identified, this concentration should be noted as the solubility limit under the experimental conditions.

-

-

Analysis and Interpretation:

-

Miscible: The components are deemed miscible if a single, clear phase persists across all tested proportions.

-

Partially Miscible: The components are partially miscible if they form a single phase up to a specific concentration, beyond which phase separation occurs. The solubility is then reported as this maximum concentration.

-

Immiscible: If a homogeneous solution does not form even at the lowest concentrations, the components are considered immiscible.

-

Rationale and Self-Validation of the Protocol

-

Incremental Titration: This method allows for the precise identification of the saturation point, should one exist within the tested range.

-

Forced Homogenization: The use of a vortex mixer ensures that the system reaches equilibrium, providing a true measure of solubility rather than a kinetically limited one.

-

Direct Observation: Visual inspection is a straightforward and reliable primary method for assessing miscibility.[2] For enhanced precision and quantitative analysis, more advanced techniques such as gas chromatography, NMR spectroscopy, or UV-Vis spectroscopy may be employed.[2][7]

Conclusion

Although a comprehensive public database of quantitative solubility data for this compound is limited, its molecular architecture and the established behavior of analogous glycol ethers provide a strong basis for predicting its solubility. It is anticipated to be highly soluble in a majority of polar and moderately polar organic solvents. For specialized applications where exact solubility parameters are critical, the detailed experimental protocol herein provides a reliable and scientifically sound methodology for their determination. This guide is intended to be a foundational resource, offering both a theoretical framework and a practical approach for professionals working with this compound.

References

-

PubChem. Diethylene glycol monobutyl ether acetate. National Institutes of Health. [Link]

-

Ataman Kimya. DIETHYLENE GLYCOL MONOBUTYL ETHER ACETATE. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 18912-80-6). [Link]

-

Altomare, A., et al. Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation. PMC - NIH. [Link]

-

Scribd. Experiment 1: Concept of Solubility & Miscibility: A. Solids in Liquids. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Link]

-

Solubility of Things. 2-Butoxyethanol. [Link]

-

Academic Journals. Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. [Link]

-

PubChem. CID 25104213. National Institutes of Health. [Link]

-

Local Pharma Guide. CAS NO. 18912-80-6 | this compound. [Link]

-

IARC Publications. 2-BUTOXYETHANOL 1. Exposure Data. [Link]

-

Walchem. Chemical Compatibility Chart. [Link]

-

Hose Master. Chemical Resistance Chart A-B. [Link]

-

Sterlitech Corporation. Chemical Compatibility Chart. [Link]

-

PubMed. Solubility of organic solutes in ethanol/water mixtures. [Link]

-

U.S. Coast Guard. Chemical Compatibility Chart. [Link]

-

Wikipedia. 2-Ethoxyethanol. [Link]

-

Biotage. solvent miscibility chart. [Link]

-

Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

-

Harvard University. Solvent Miscibility Table. [Link]

-

Phenomenex. SOLVENT MISCIBILITY TABLE. [Link]

Sources

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Diethylene glycol monobutyl ether acetate | C10H20O4 | CID 31288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 7. Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Properties of 2-(2-Isobutoxyethoxy)ethanol

A Senior Application Scientist's Synthesis of Data, Methodology, and Practical Insights for Researchers and Drug Development Professionals.

Executive Summary

2-(2-Isobutoxyethoxy)ethanol (CAS No. 18912-80-6) is a glycol ether with potential applications in various chemical formulations, including those relevant to the pharmaceutical industry. A comprehensive understanding of its thermodynamic properties is fundamental to process design, safety assessment, and formulation development. This guide provides a detailed analysis of these properties. However, a critical review of publicly available literature reveals a significant scarcity of experimental data for this specific isomer. Most documented research focuses on its structural isomer, 2-(2-butoxyethoxy)ethanol (n-butyl carbitol, CAS No. 112-34-5).

This document addresses this data gap by:

-

Presenting the available predicted thermodynamic data for this compound from established group-contribution methods.

-

Providing extensive experimental data for the closely related n-butyl isomer as a scientifically grounded proxy to understand expected behaviors and property magnitudes.

-

Detailing the first-principles experimental methodologies required to validate predicted data and establish a robust thermophysical profile for any glycol ether, thereby equipping researchers with the necessary knowledge to perform these critical measurements.

By clearly distinguishing between predicted data for the target compound and experimental data for its analogue, this guide maintains rigorous scientific integrity while providing the most comprehensive overview possible with current information.

Introduction: The Challenge of Isomeric Specificity

This compound, with the formula (CH₃)₂CHCH₂OCH₂CH₂OCH₂CH₂OH, is an organic solvent belonging to the E-series of glycol ethers.[1] Its structure, featuring an isobutyl group, differentiates it from its more commonly studied straight-chain isomer, 2-(2-butoxyethoxy)ethanol. This seemingly minor difference in branching can influence intermolecular forces, leading to distinct thermodynamic properties such as boiling point, viscosity, and vapor pressure.

A diligent search for experimental data on this compound (CAS 18912-80-6) yields limited results. The primary source of quantitative data comes from computational estimation techniques like the Joback and Crippen methods.[2] These group-contribution methods predict thermodynamic properties based on a molecule's functional groups.[3][4] While powerful for initial assessments, they are not a substitute for empirical measurement.

In contrast, a wealth of high-quality experimental data exists for 2-(2-butoxyethoxy)ethanol (CAS 112-34-5), much of it critically evaluated by institutions like the National Institute of Standards and Technology (NIST).[5][6] Therefore, this guide will use the n-butyl isomer as a reference compound to illustrate key thermodynamic concepts and experimental protocols, always making a clear distinction between the two.

Caption: Logical relationship between the target compound and its well-studied isomer.

Core Physicochemical & Critical Properties